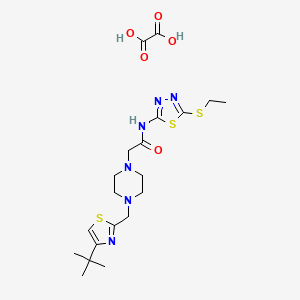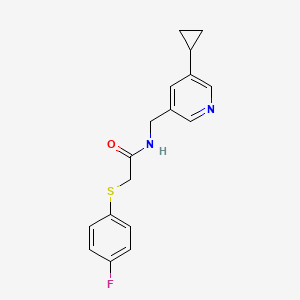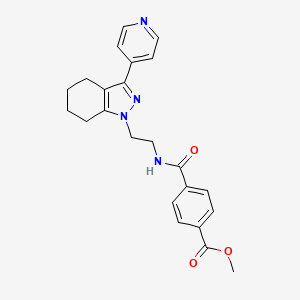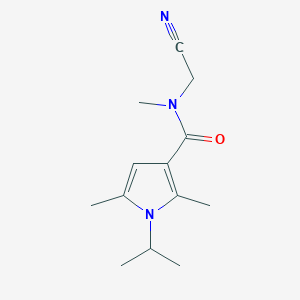![molecular formula C16H16N2O2 B2590780 methyl (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxylate CAS No. 273216-72-1](/img/structure/B2590780.png)
methyl (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxylate (M2E2B4EH) is a hydrazinecarboxylate derivative with a biphenyl moiety. It is a colorless, crystalline solid that is soluble in water and other organic solvents. It is used in various scientific research applications, such as in the synthesis of novel compounds and as a model compound for studying the mechanism of action of hydrazinecarboxylates.
Aplicaciones Científicas De Investigación
Hydrazine Derivatives in Antitubercular Activity
Research into hydrazine derivatives, such as 2-isonicotinoylhydrazinecarboxamide, has demonstrated significant potential in the development of new antitubercular compounds. These derivatives have been evaluated for their in vitro anti-TB activity against various Mycobacterium species, including M. tuberculosis and INH-resistant non-tuberculous mycobacteria. The modification of isoniazid (INH) structure with N-substituted derivatives showed comparable or even enhanced efficacy against these pathogens, suggesting a promising avenue for the design of new anti-TB drugs (Asif, 2014).
Applications in Optoelectronic Materials
Another significant application of hydrazine derivatives lies in the synthesis of optoelectronic materials. Functionalized quinazolines and pyrimidines, which can be derived from hydrazine compounds, have been highlighted for their luminescent properties and potential uses in electronic devices, light-emitting diodes (LEDs), and photovoltaic cells. The incorporation of such derivatives into π-extended conjugated systems has been found to be valuable for creating novel materials with desirable electroluminescent properties (Lipunova et al., 2018).
Propiedades
IUPAC Name |
methyl N-[(E)-1-(4-phenylphenyl)ethylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,19)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCCCWBOFQKEAA-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-{[1,1'-biphenyl]-4-yl}ethylidene]methoxycarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-](/img/structure/B2590701.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2590702.png)







![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2590713.png)

![[8-(6-Fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](5-methyl-3-phenyl-4-isoxazolyl)methanone](/img/structure/B2590719.png)